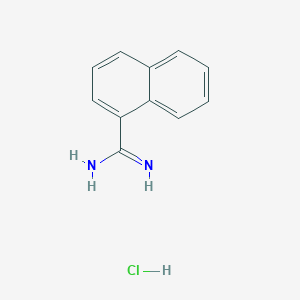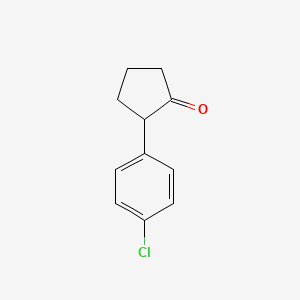
2-(4-Chlorophenyl)cyclopentan-1-one
Vue d'ensemble
Description
- IUPAC Name : 2-(4-chlorophenyl)cyclopentan-1-one
- Molecular Formula : C<sub>11</sub>H<sub>11</sub>ClO
- Molecular Weight : 194.66 g/mol
- Physical Form : Pale-yellow to yellow-brown liquid
- Storage Temperature : Room temperature (RT)
- Purity : 95%
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed.
Molecular Structure Analysis
- The molecular structure of 2-(4-Chlorophenyl)cyclopentan-1-one consists of a cyclopentane ring with a chlorine-substituted phenyl group attached.
Chemical Reactions Analysis
- No specific chemical reactions were found in the available information.
Physical And Chemical Properties Analysis
- Boiling Point : Not available
- Melting Point : Not available
- Flash Point : Not available
Applications De Recherche Scientifique
Luminescent Complexes and Interactions
A study by Lai et al. (1999) explored luminescent mono- and binuclear cyclometalated platinum(II) complexes with various aryl subs, including 4-chlorophenyl, in fluid and solid states. These complexes showed potential for studying fluid- and solid-state oligomeric d8−d8 and ligand−ligand interactions. This research can contribute to understanding molecular structures in various states, relevant in material science and chemistry (Lai et al., 1999).
Photochromic Transformation
Luchita et al. (2011) demonstrated the efficient reversible phototransformation of a diarylethene-fluorene derivative in organic media under laser excitation. The study found a close to unity quantum yield for the cyclization reaction in nonpolar solutions. This research provides insights into photochromic transformations in materials, potentially useful in optical data storage (Luchita et al., 2011).
Isostere in Drug Design
Ballatore et al. (2011) investigated cyclopentane-1,3-diones, including compounds with a 4-chlorophenyl group, as an isostere for the carboxylic acid functional group in drug design. This research is significant for pharmaceutical development, offering alternatives to traditional functional groups in drug molecules (Ballatore et al., 2011).
Transition-Metal Cyclophanes
Slone et al. (1998) provided an overview of the synthesis and characterization of transition-metal cyclophanes, including those with rhenium tricarbonyl chloro corners and 4-chlorophenyl groups. The study is relevant for developing new materials and understanding host-guest interactions in condensed phases (Slone et al., 1998).
Photochemical Reactions
Abe et al. (1998) examined the photochemical generation and methanol trapping of localized singlet diradicals derived from a spiroepoxy-substituted cyclopentane-1,3-diyl. This research contributes to the understanding of photochemical reactions and their applications in chemistry and material science (Abe et al., 1998).
Structural Analysis
Yu et al. (2008) conducted a structural analysis of N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide, providing insights into the molecular conformation and interactions of similar compounds. This research aids in the understanding of molecular structures and their implications in various scientific fields (Yu et al., 2008).
Safety And Hazards
- Hazard Statements : May cause eye and skin irritation. Avoid inhalation.
- Precautionary Statements : Handle with care. Use appropriate protective equipment.
Orientations Futures
- Research on the biological activity, potential applications, and further synthetic studies would be valuable.
Please note that additional research and scientific papers are necessary to fully explore this compound. If you have any specific questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
2-(4-chlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRJGCLTALWPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515480 | |
| Record name | 2-(4-Chlorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)cyclopentan-1-one | |
CAS RN |
40297-26-5 | |
| Record name | 2-(4-Chlorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626802.png)
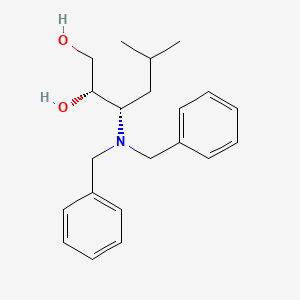
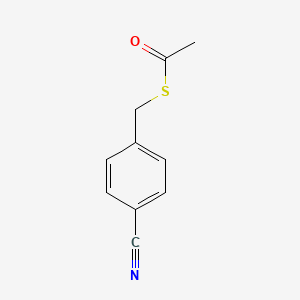
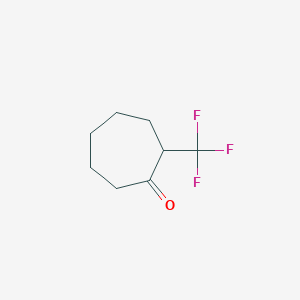
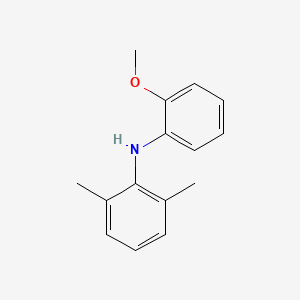
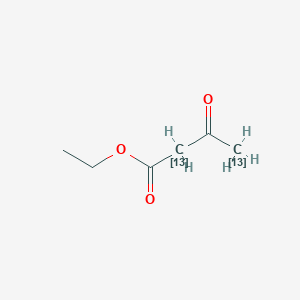
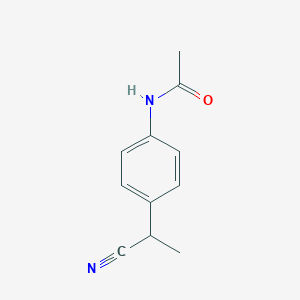
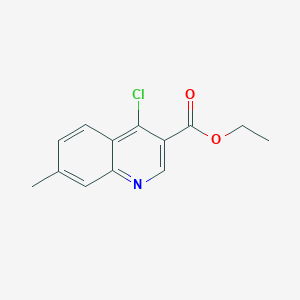
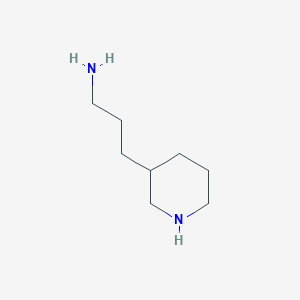
![(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol](/img/structure/B1626818.png)
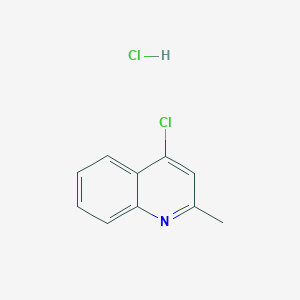
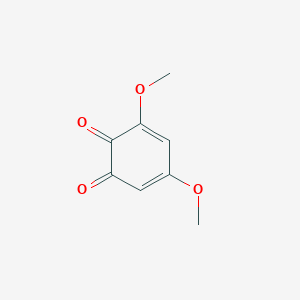
![2-Methoxythiazolo[5,4-b]pyridine](/img/structure/B1626823.png)
